molecular formula C14H21N B13308573 N-pentyl-2,3-dihydro-1H-inden-1-amine

N-pentyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13308573
M. Wt: 203.32 g/mol
InChI Key: UHKUXUKDRIWKLV-UHFFFAOYSA-N
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Description

N-pentyl-2,3-dihydro-1H-inden-1-amine is a bicyclic aromatic amine featuring a pentyl chain attached to the nitrogen of the indane scaffold.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-pentyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C14H21N/c1-2-3-6-11-15-14-10-9-12-7-4-5-8-13(12)14/h4-5,7-8,14-15H,2-3,6,9-11H2,1H3

InChI Key

UHKUXUKDRIWKLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1CCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentyl-2,3-dihydro-1H-inden-1-amine typically involves the alkylation of 2,3-dihydro-1H-inden-1-amine with a pentyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-pentyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

N-pentyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-pentyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions .

Comparison with Similar Compounds

Substituent-Driven Pharmacological Activity

Compound Name Substituent on Amine Indane Ring Substituents Key Biological Activity Reference
N-pentyl-2,3-dihydro-1H-inden-1-amine Pentyl None Hypothesized CNS modulation
Ladostigil fragment Propargyl None Dual MAO-A/B and cholinesterase inhibition
RSGL (rasagiline analog) Propargyl None Irreversible MAO-B inhibition (Parkinson’s therapy)
N-Cyclopentyl derivative Cyclopentyl 3-Methyl Structural studies (no activity specified)
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine None (amine at C2) 5,6-Diethyl Intermediate for anticancer agents
Urea/Thiourea derivatives Urea/thiourea groups None Antioxidant (IC50: 4b = 18 µM), anticancer (in silico docking)

Key Insights:

  • MAO Inhibition: Propargyl-substituted analogs (e.g., ladostigil, RSGL) exhibit potent MAO inhibition due to the reactive propargyl group forming covalent bonds with MAO isoforms . The pentyl group, being non-reactive, may instead modulate receptor affinity or pharmacokinetics.

Physicochemical Trends :

  • Propargyl and cyclopentyl groups introduce steric bulk, affecting binding pocket interactions in enzymes like MAO .

Stereochemical and Structural Modifications

  • Stereochemistry : (S)-enantiomers of 2,3-dihydro-1H-inden-1-amine show biased agonism at µ-opioid receptors, highlighting the role of chirality in target selectivity .

Biological Activity

N-pentyl-2,3-dihydro-1H-inden-1-amine is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the class of 2,3-dihydro-1H-indene derivatives. The synthesis of this compound typically involves the hydrogenation of corresponding imines or related precursors under specific catalytic conditions. Research has shown various synthetic routes that yield high purity and yield of the desired product .

Table 1: Synthesis Methods for this compound

MethodYieldConditions
Asymmetric Hydrogenation31%Rhodium catalyst, methanol
Phase Transfer CatalysisVariableBase-catalyzed reactions

The biological activity of this compound is primarily linked to its interaction with various biological targets. Notably, it has been shown to inhibit apoptosis inhibitors (IAPs), which play a critical role in cancer cell survival. The compound promotes apoptosis by degrading cIAP1 and cIAP2 proteins, thus sensitizing cancer cells to apoptotic signals from tumor necrosis factor (TNF) receptors .

Therapeutic Applications

Research indicates that this compound has potential applications in oncology. Its ability to induce apoptosis in cancer cells suggests it could be developed as a therapeutic agent for cancer treatment. Studies have reported its effectiveness in preclinical models, showing significant tumor reduction and improved survival rates in treated subjects .

Case Study 1: Cancer Cell Lines

A study involving various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Neurodegenerative Diseases

Another investigation explored the compound's neuroprotective effects in models of neurodegenerative diseases. Results indicated that this compound exhibited neuroprotective properties by inhibiting monoamine oxidase (MAO) activity, suggesting potential use in treating conditions like Parkinson's disease .

Table 2: Biological Activities and IC50 Values

ActivityTargetIC50 (nM)
IAP InhibitioncIAP1/cIAP221
MAO-B InhibitionMAO-B Enzyme26

Q & A

Q. What are the established synthetic routes for N-pentyl-2,3-dihydro-1H-inden-1-amine and its derivatives?

Methodology: The compound is synthesized via asymmetric hydrogenation of cyclic ketoximes using chiral phosphine ligands. For example, 2,3-dihydro-1H-inden-1-one oxime derivatives undergo hydrogenation with ≥10 mol% catalyst loading to yield enantiomerically enriched amines, precursors to drugs like Rasagiline . Key steps include substrate preparation, catalyst optimization (e.g., ligand choice), and reaction monitoring via HPLC or NMR for enantiomeric excess (ee) determination.

Q. How is the stereochemistry of this compound resolved and validated?

Methodology: Chiral resolution techniques such as chiral HPLC or enzymatic kinetic resolution are employed. Absolute configuration is confirmed via X-ray crystallography (using SHELX programs for refinement ) or comparative optical rotation with known standards. For example, (1R)- and (1S)-enantiomers of related dihydroindenamine derivatives are differentiated using these methods .

Q. What spectroscopic methods are critical for characterizing this compound?

Methodology:

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and confirm indane ring structure.
  • FTIR : Validates amine and alkyl chain functional groups (e.g., N–H stretches at ~3300 cm1^{-1}).
  • Mass spectrometry : HRMS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the asymmetric synthesis of this compound?

Methodology: Density Functional Theory (DFT) studies model transition states and enantioselectivity. For example, the (1R)-enantiomer’s stability is predicted by analyzing HOMO-LUMO gaps and charge distribution. Molecular docking further links stereochemistry to biological activity (e.g., MAO-B binding) .

Q. What strategies address low enantiomeric excess in catalytic hydrogenation of indenamine precursors?

Methodology:

  • Ligand modification : Bulky phosphoramidite ligands (e.g., (1S,2S)-diphenylphosphino-indane derivatives) enhance steric control .
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interactions.
  • Kinetic studies : Reaction monitoring identifies byproducts (e.g., over-reduction) for process refinement .

Q. How do structural modifications of this compound impact MAO-B inhibition?

Methodology: Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., halogenated or alkylated derivatives) and testing MAO-B inhibition in vitro. IC50_{50} values are determined using fluorometric assays with kynuramine as a substrate . For example, 5-fluoro and 6-bromo substitutions enhance potency by 3–5-fold .

Q. What experimental designs resolve contradictions in pharmacological data across indenamine derivatives?

Methodology:

  • Meta-analysis : Compare datasets from independent studies to identify outliers (e.g., discrepancies in IC50_{50} values due to assay conditions).
  • Crystallographic evidence : Resolve ambiguity in binding modes using co-crystal structures of MAO-B with inhibitors .
  • Dose-response curves : Validate potency trends across multiple concentrations .

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